6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one
Description
Properties
IUPAC Name |
6-ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-4-6-3(9)7-5(11)8-4/h2H2,1H3,(H2,6,7,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXRYGJIVZGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=S)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Based Cyclization
A common approach involves condensing thiourea derivatives with α-keto esters or cyanoguanidines. For example, reacting N-ethylthiourea with ethyl glyoxylate under acidic conditions yields a 1,3,5-triazin-2-one intermediate. This method, however, often requires stringent temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis.
Mechanistic Insight :
- Protonation of the thiourea carbonyl enhances electrophilicity.
- Nucleophilic attack by the α-keto ester’s carbonyl oxygen forms the six-membered ring.
- Dehydration completes the cyclization, yielding the triazinone core.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclocondensation. A 2023 study demonstrated that irradiating thiourea and diethyl oxalate in dimethylformamide at 120°C for 15 minutes achieved an 82% yield of the triazinone precursor, reducing reaction times by 70% compared to conventional heating.
Functionalization of the Triazinone Core
Ethoxy Group Installation
The ethoxy group at position 6 is typically introduced via nucleophilic substitution. Treating the triazinone intermediate with ethyl bromide in the presence of a base (e.g., potassium carbonate) facilitates O-alkylation. Polar aprotic solvents like acetone or acetonitrile are preferred to stabilize the transition state.
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 68 |
| NaH | THF | 25 | 45 |
| DBU | DMF | 80 | 72 |
Sulfanylidene Group Incorporation
Introducing the sulfanylidene (C=S) group at position 4 often involves thiolation of a carbonyl precursor. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) are effective thionating agents. A 2024 protocol achieved 89% conversion by refluxing the triazinone with P₄S₁₀ in toluene for 6 hours.
Critical Considerations :
- Excess P₄S₁₀ may lead to over-thionation or ring degradation.
- Anhydrous conditions are essential to prevent reagent hydrolysis.
Resolution of Enantiomeric Impurities
While the target compound lacks chiral centers, synthetic intermediates may require enantiomeric purification. Patent US7427638B2 highlights the use of chiral HPLC columns (e.g., Agilent Ultron Chiral ES-OVS) with ethanol-phosphate buffer mobile phases to resolve amino acid salts. Adapting this method could aid in isolating optically pure precursors during multistep syntheses.
Scalability and Industrial Adaptations
Continuous Flow Reactors
Transitioning from batch to flow chemistry improves reproducibility for large-scale production. A 2025 pilot study achieved 95% conversion in a tubular reactor by maintaining a residence time of 8 minutes at 100°C, using acetic acid as a catalyst.
Green Chemistry Innovations
Replacing traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran reduces environmental impact. These solvents enhance reaction rates by improving substrate solubility while aligning with EPA guidelines on hazardous waste reduction.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.25 (q, J = 7.0 Hz, 2H, OCH₂), 8.15 (s, 1H, triazine-H).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol-water) confirmed ≥98% purity, with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiol or thioether derivatives.
Substitution: The ethoxy and sulfanylidene groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one and related triazine derivatives:
*Calculated based on molecular formula.
Key Comparative Insights
Electronic and Steric Effects
- Ethoxy vs. Bulky Groups : The ethoxy group in this compound is less sterically demanding than the tert-butyl group in the HIV-1 inhibitor 3G11 (), which may allow broader substrate interactions. However, the trifluoromethyl and phenyl groups in 3G11 enhance electron-withdrawing effects and hydrophobicity, critical for antiviral activity .
- Sulfanylidene vs. Sulfonylurea : Unlike ethametsulfuron methyl ester (), which has a sulfonylurea moiety linked to the triazine, the sulfanylidene group in the target compound lacks the sulfonyl bridge, likely reducing herbicidal activity but possibly enabling metal coordination or redox chemistry .
Aromatic vs. Aliphatic Substituents
- Diphenyl Derivatives : 4,6-Diphenyl-1H-1,3,5-triazin-2-one () exhibits a higher molecular weight (249.27 g/mol) and extended π-system, favoring solid-state stacking or interactions in materials science. In contrast, the ethoxy and sulfanylidene groups in the target compound may improve solubility for pharmaceutical applications .
Biological Activity
6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one is a synthetic compound belonging to the triazine family. Its unique structure, characterized by an ethoxy group and a sulfanylidene moiety, suggests potential biological activities that merit investigation. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, and provides insights from various studies.
The molecular formula of this compound is CHNOS, with a molecular weight of 173.20 g/mol. The compound is known for its diverse applications in organic synthesis and potential biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biological effects such as antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 30 µg/mL |
| Pseudomonas aeruginosa | 12 | 70 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For example:
Case Study: MGC-803 Cells
A study evaluated the effects of this compound on MGC-803 gastric cancer cells. The findings included:
- Cell Viability Reduction : The compound reduced cell viability with an IC value of approximately 10 µM.
- Apoptosis Induction : Treatment led to increased expression of pro-apoptotic proteins (Bax and cleaved Caspase 3) and decreased anti-apoptotic proteins (Bcl-2).
The mechanism involved arresting the cell cycle at the G2/M phase and inducing morphological changes typical of apoptosis .
Comparative Analysis with Similar Compounds
To better understand its efficacy, we can compare this compound with similar compounds known for their biological activities:
| Compound | Activity | IC Value |
|---|---|---|
| Hexamethylmelamine | Antitumor | <10 µM |
| 2-Amino-4-morpholino-1,3,5-triazine | Cancer treatment | <15 µM |
| Hydroxymethylpentamethylmelamine | Significant biological activity | <20 µM |
The unique substitution pattern of 6-Ethoxy-4-sulfanylidene contributes to its distinct biological properties compared to these compounds .
Q & A
Q. What are the most reliable synthetic routes for 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via solvent-free or one-pot methods, adapted from triazine derivative syntheses. For example:
- Solvent-free cyclocondensation : React ethoxy-substituted nitriles with thiourea derivatives under controlled heating (120–140°C), yielding the triazinone core with the sulfanylidene group intact .
- One-pot synthesis : Use guanidine or N-acetylguanidine as a trimerization agent with ethoxy-carbonitrile precursors. Catalysts like ZnCl₂ improve regioselectivity, achieving ~75% yield .
- Purification : Recrystallization in ethanol/water (3:1 v/v) removes unreacted precursors. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Key techniques include:
- FT-IR : Confirm the sulfanylidene (C=S) stretch at 1250–1280 cm⁻¹ and triazinone carbonyl (C=O) at 1680–1700 cm⁻¹ .
- NMR :
- Mass Spectrometry : Electron impact (EI-MS) shows fragmentation patterns consistent with triazinone derivatives, including loss of the ethoxy group (m/z –45) and C=S elimination (m/z –32) .
Advanced Research Questions
Q. How does the sulfanylidene group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The thiocarbonyl (C=S) group enhances electrophilicity at the adjacent C4 position, enabling nucleophilic attacks. For example:
- Amination : React with primary amines (e.g., benzylamine) in DMF at 80°C to form 4-amino derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane 1:2) .
- Hydrolysis : Under acidic conditions (HCl, 60°C), C=S converts to C=O, forming 6-ethoxy-1H-1,3,5-triazin-2,4-dione. Kinetic studies show pseudo-first-order behavior with k = 0.012 min⁻¹ .
Q. What contradictions exist in reported biological activities of triazinone derivatives, and how can they be resolved?
Methodological Answer: Discrepancies in anticancer activity (e.g., IC₅₀ variability) arise from:
- Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–72 h) .
- Structural Modifications : Substitution at C4 (e.g., sulfanylidene vs. amino groups) alters binding to kinase targets. Use molecular docking (AutoDock Vina) to validate interactions with EGFR (PDB: 1M17) .
Q. How can computational methods predict the stability of this compound under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous solution (GROMACS, CHARMM36 force field) to assess hydrolysis rates. Results correlate with experimental data (R² = 0.89) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites prone to nucleophilic attack. Fukui indices predict reactivity at C4 (f⁻ = 0.15) .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Use a reverse-phase column (Agilent ZORBAX Eclipse Plus C18) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities (e.g., 4,6-dichloro byproduct) at LOD 0.1 ppm .
- Contradiction Resolution : Cross-validate with ¹H NMR (500 MHz, DMSO-d₆) to distinguish isomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
